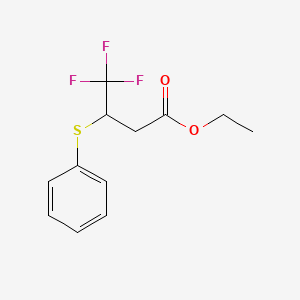
1,2,7,9-Tetrabromo-dibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,7,9-Tetrabromo-dibenzofuran is a polybrominated dibenzofuran, a class of organic compounds containing two or more bromine atoms attached to a dibenzofuran moiety. Dibenzofurans are heterocyclic compounds with a fused benzene and furan ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7,9-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. This can be achieved through various methods, including:
Direct Bromination: Dibenzofuran is treated with bromine in the presence of a catalyst such as iron or aluminum bromide.
Electrophilic Aromatic Substitution: This method involves the use of bromine or bromine-containing reagents in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,7,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace bromine atoms with hydroxyl or alkoxy groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or alkoxylated dibenzofurans, while oxidation can produce dibenzofuran quinones .
Aplicaciones Científicas De Investigación
1,2,7,9-Tetrabromo-dibenzofuran has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2,7,9-Tetrabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function . The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,7,8-Tetrabromodibenzofuran: Similar in structure but with bromine atoms in different positions.
1,2,3,7-Tetrabromodibenzofuran: Another isomer with a different bromine substitution pattern.
Uniqueness
1,2,7,9-Tetrabromo-dibenzofuran is unique due to its specific bromine substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
617707-70-7 |
|---|---|
Fórmula molecular |
C12H4Br4O |
Peso molecular |
483.77 g/mol |
Nombre IUPAC |
1,2,7,9-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-3-7(15)10-9(4-5)17-8-2-1-6(14)12(16)11(8)10/h1-4H |
Clave InChI |
CSGTYBFHYFXINJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1OC3=C2C(=CC(=C3)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B12598474.png)
![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)
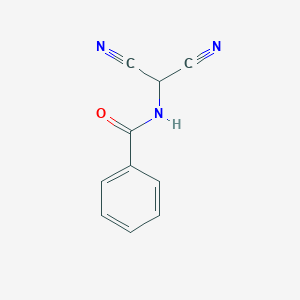
![3-({2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)propan-1-ol](/img/structure/B12598498.png)
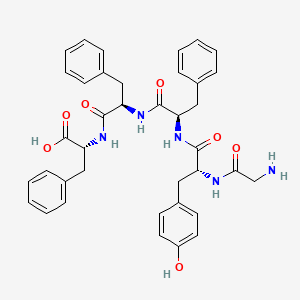
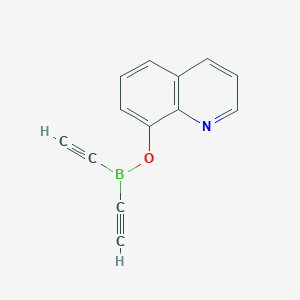
![2-Chloro-1-{4-[3-(chloromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B12598512.png)
![Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B12598524.png)
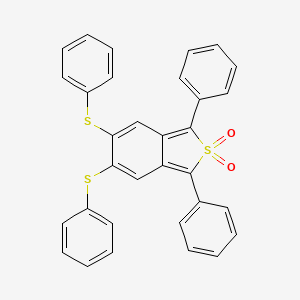
![1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]-](/img/structure/B12598534.png)
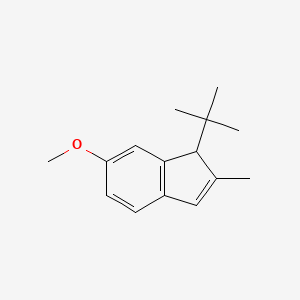
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)
